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Introduction
Evixapodlin (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the

programmed death-ligand 1 (PD-L1).[1] This technical guide provides a comprehensive

overview of the key preclinical data for Evixapodlin, focusing on its mechanism of action, in

vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to facilitate

further research and development of this novel immuno-oncology agent.

Core Mechanism of Action
Evixapodlin functions by binding directly to PD-L1, inducing its dimerization and thereby

sterically hindering its interaction with the programmed cell death protein 1 (PD-1) receptor on

T cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cell activity,

leading to enhanced anti-tumor immunity. The potency of Evixapodlin is directly proportional to

the density of PD-L1 on the surface of target cells.[1]
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Caption: Mechanism of Action of Evixapodlin.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of

Evixapodlin.

Table 1: In Vitro Potency and Activity
Parameter Value Cell/Assay System Reference

IC₅₀ (PD-1/PD-L1

Interaction)
0.213 nM

Protein-protein

interaction assay
[2][3][4]

EC₅₀ (NFAT-LUC

Assay)
103 nM

NFAT-LUC reporter

assay
[5]

EC₅₀ (Target

Occupancy)
4 nM

PD-L1-expressing

MDA-MB-231 cells
[5]

EC₅₀ (Target

Occupancy)
11 nM

PD-L1-high

expressing cells
[5]

Tumor Cell Killing

Potency
12 ± 15 nM

3D tumor spheroid co-

culture
[1]

Cytotoxicity (CC₅₀) 13.1 µM MT-4 cells [5]
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Table 2: In Vivo Efficacy in Murine Model
Parameter Value Animal Model Reference

Target Occupancy >90%

MC38 tumor-bearing

C57BL/6 mice (at 25

mg/kg)

[1][3]

Tumor Growth

Inhibition
49% - 55%

MC38 tumor-bearing

C57BL/6 mice (at 25

mg/kg)

[1]

Table 3: Pharmacokinetic Parameters in Animal Models

Species
Bioavailabil
ity

Blood
Clearance
(L/h/kg)

Half-life (h)
Volume of
Distribution
(Vss, L/kg)

Reference

Rat 29% 0.28 9 1.5 [5]

Dog 68% 0.67 10.7 3.2 [5]

Cynomolgus

Monkey
41% 0.25 9.4 1.2 [5]

Table 4: Pharmacokinetic Parameters in Human PD-L1
Expressing MC38 Mouse Model

Dose (q.d.) AUC (0-24h) (µM·h) Cmax (µM) Reference

1 mg/kg 4.9 0.41 [5]

10 mg/kg 18.6 3.2 [5]

50 mg/kg 152 15.9 [5]

Table 5: Hepatic Clearance
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Species Clearance (L/h/kg) Reference

Rat 1.7 [5]

Dog 0.86 [5]

Cynomolgus Monkey 0.66 [5]

Human 0.3 [5]

Experimental Protocols
In Vitro 3D Tumor Spheroid Co-culture Assay

Objective: To assess the in vitro anti-tumor activity of Evixapodlin.

Methodology:

Human CD8+ T cells were isolated from HLA-A2+ donors.

GFP-expressing HLA-A2+ MDA-MB-231 breast carcinoma cells were used to form tumor

spheroids.

The CD8+ T cells were co-cultured with the tumor spheroids in the presence of varying

concentrations of Evixapodlin.

Tumor cell killing was quantified, and the potency of Evixapodlin was determined.[1]

Supernatants were collected to measure IFN-γ and granzyme B levels as indicators of T-

cell activation.[1]
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Caption: In Vitro 3D Co-culture Workflow.

In Vivo Murine Tumor Model
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Objective: To evaluate the in vivo anti-tumor efficacy and target occupancy of Evixapodlin.

Methodology:

Human PD-L1-overexpressing murine MC38 colorectal tumor cells were subcutaneously

implanted into the right flank of female C57BL/6 mice.[1]

When tumors reached a mean volume of approximately 50 mm³, mice were randomized

into treatment groups.[1]

Evixapodlin was administered via intraperitoneal injection.[1][3]

Tumor growth was monitored by caliper measurement.[1]

For target occupancy assessment, tumors were harvested and dissociated into single-cell

suspensions.

The cell suspensions were stained with antibodies for cell lineage markers and free

human PD-L1 and analyzed by flow cytometry.[1]
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Caption: In Vivo Murine Tumor Model Workflow.
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Conclusion
The preclinical data for Evixapodlin demonstrate its potential as a potent and selective oral

inhibitor of the PD-1/PD-L1 pathway. It exhibits significant in vitro and in vivo anti-tumor activity,

comparable to that of the approved anti-PD-L1 antibody atezolizumab.[1] The favorable

pharmacokinetic profile across multiple species supports its development as a convenient,

orally administered immunotherapy agent. These findings have provided a strong rationale for

the clinical evaluation of Evixapodlin in patients with advanced solid tumors.[1][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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